molecular formula C18H30N2O2 B15096590 N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide

N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide

Katalognummer: B15096590
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: ZWSOMHHDSBCSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide is a compound that features a unique structure combining an adamantane moiety with a morpholine ring Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while morpholine is a heterocyclic amine with versatile chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide typically involves the reaction of adamantane derivatives with morpholine under specific conditions. One common method involves the use of adamantan-1-yl ethylamine as a starting material, which is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate N-[1-(adamantan-1-yl)ethyl]-2-chloroacetamide. This intermediate is subsequently reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group in the acetamide can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives of the acetamide.

    Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rimantadine: An antiviral drug with a similar adamantane structure.

    Amantadine: Another antiviral and neuroprotective agent with an adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.

Uniqueness

N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide is unique due to the presence of both the adamantane and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for enhanced stability, solubility, and potential bioactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C18H30N2O2

Molekulargewicht

306.4 g/mol

IUPAC-Name

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C18H30N2O2/c1-13(19-17(21)12-20-2-4-22-5-3-20)18-9-14-6-15(10-18)8-16(7-14)11-18/h13-16H,2-12H2,1H3,(H,19,21)

InChI-Schlüssel

ZWSOMHHDSBCSSP-UHFFFAOYSA-N

Kanonische SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.